REACTION_CXSMILES
|
C([OH:23])CCCCCCCCCCCCCCCCCCCCC.[CH3:24][CH:25]([CH2:27][CH2:28][CH2:29][C@H:30]([CH2:32][CH2:33][CH2:34][C@H:35]([CH2:37][CH2:38][CH2:39]/[C:40](=[CH:42]/[CH2:43]O)/[CH3:41])[CH3:36])[CH3:31])[CH3:26]>>[CH3:41][C:40]([OH:23])([CH2:39][CH2:38][CH:37]=[C:35]([CH3:36])[CH2:34][CH2:33][CH:32]=[C:30]([CH3:31])[CH2:29][CH2:28][CH:27]=[C:25]([CH3:26])[CH3:24])[CH:42]=[CH2:43]
|
Name
|
Compound U
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Name
|
AcMur-L-Ala-D-Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C=C)(CCC=C(CCC=C(CCC=C(C)C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([OH:23])CCCCCCCCCCCCCCCCCCCCC.[CH3:24][CH:25]([CH2:27][CH2:28][CH2:29][C@H:30]([CH2:32][CH2:33][CH2:34][C@H:35]([CH2:37][CH2:38][CH2:39]/[C:40](=[CH:42]/[CH2:43]O)/[CH3:41])[CH3:36])[CH3:31])[CH3:26]>>[CH3:41][C:40]([OH:23])([CH2:39][CH2:38][CH:37]=[C:35]([CH3:36])[CH2:34][CH2:33][CH:32]=[C:30]([CH3:31])[CH2:29][CH2:28][CH:27]=[C:25]([CH3:26])[CH3:24])[CH:42]=[CH2:43]
|
Name
|
Compound U
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Name
|
AcMur-L-Ala-D-Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C=C)(CCC=C(CCC=C(CCC=C(C)C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |